molecular formula C3H4N4O2 B2687836 2-hydrazinyl-4,5-dihydro-1H-imidazole-4,5-dione CAS No. 1216225-52-3

2-hydrazinyl-4,5-dihydro-1H-imidazole-4,5-dione

Cat. No.: B2687836
CAS No.: 1216225-52-3
M. Wt: 128.091
InChI Key: ZJIAWRYVMDVVLM-UHFFFAOYSA-N
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Description

2-hydrazinyl-4,5-dihydro-1H-imidazole-4,5-dione is a chemical compound with the molecular formula C3H4N4O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydrazinyl-4,5-dihydro-1H-imidazole-4,5-dione typically involves the reaction of hydrazine with imidazole derivatives. One common method is the cyclization of hydrazine with a suitable imidazole precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-hydrazinyl-4,5-dihydro-1H-imidazole-4,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dione derivatives, while reduction can produce various hydrazine compounds .

Scientific Research Applications

2-hydrazinyl-4,5-dihydro-1H-imidazole-4,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydrazinyl-4,5-dihydro-1H-imidazole-4,5-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-hydrazinyl-4,5-dihydro-1H-imidazole hydroiodide
  • 1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-
  • Indole derivatives

Uniqueness

2-hydrazinyl-4,5-dihydro-1H-imidazole-4,5-dione is unique due to its specific hydrazinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-diazenyl-1H-imidazole-4,5-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-7-3-5-1(8)2(9)6-3/h4,8-9H,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIZDOCLTJFRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N1)N=N)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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